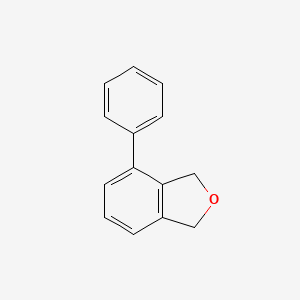

4-Phenyl-1,3-dihydroisobenzofuran

Description

Significance of the 1,3-Dihydroisobenzofuran Core Structure in Organic Synthesis

The 1,3-dihydroisobenzofuran framework is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its derivatives have been shown to exhibit a wide range of biological activities, including antidepressant, antioxidant, and antimicrobial properties. nih.govresearchgate.netnih.gov A prominent example is the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), which features a substituted 1,3-dihydroisobenzofuran core and is widely used in the treatment of depression. nih.gov The synthetic accessibility of the dihydroisobenzofuran ring system allows for the generation of diverse molecular architectures, making it an attractive starting point for the development of new therapeutic agents and functional materials. researchgate.netnih.gov

Structural Characteristics of the 4-Phenyl Substitution Pattern

The introduction of a phenyl group at the 4-position of the 1,3-dihydroisobenzofuran ring system introduces significant structural implications. The presence of the bulky phenyl substituent influences the conformation of the dihydrofuran ring, which is non-planar. The rotational freedom of the C-C single bond connecting the phenyl group to the dihydroisobenzofuran core allows for different spatial orientations of the phenyl ring relative to the bicyclic system. This can lead to distinct conformers with varying steric and electronic interactions.

Overview of Research Trajectories for Isobenzofuran (B1246724) Derivatives

Research into isobenzofuran derivatives has followed several promising trajectories, spanning medicinal chemistry, materials science, and synthetic methodology development.

In the realm of medicinal chemistry , beyond the well-established antidepressant activity of citalopram and its analogues, isobenzofuranone derivatives are being explored for their potential as novel therapeutic agents. nih.gov Studies have investigated their efficacy as anticancer and antimicrobial agents. nih.govberkeley.edu The diverse biological activities associated with this scaffold continue to drive the synthesis and evaluation of new derivatives. nih.gov

In materials science , isobenzofuran derivatives have emerged as valuable components in the development of organic electronic materials. Their inherent fluorescence properties have led to the design of novel fluorophores with tunable emission wavelengths. ontosight.ai Furthermore, the incorporation of the phthalan (B41614) core into conjugated polymers has been explored for applications in organic field-effect transistors (OFETs) and other optoelectronic devices. researchgate.net

From a synthetic chemistry perspective, the development of efficient and stereoselective methods for the synthesis of substituted 1,3-dihydroisobenzofurans remains an active area of research. nih.govresearchgate.netsemanticscholar.org These efforts are crucial for accessing a wider range of derivatives for biological screening and materials development.

Historical Development in the Study of Dihydroisobenzofurans

The study of dihydroisobenzofurans, or phthalans, has evolved significantly over the years. Early work focused on the synthesis and characterization of the parent compound and simple derivatives. rsc.org The development of new synthetic methodologies, such as the oxidative generation of isobenzofurans from phthalans, has expanded the scope of accessible structures. nih.gov The recognition of the 1,3-dihydroisobenzofuran core in biologically active natural products spurred further interest in this heterocyclic system. A major milestone in the history of dihydroisobenzofurans was the discovery and development of the antidepressant drug citalopram, which firmly established the therapeutic potential of this class of compounds. nih.gov More recent research has focused on the development of catalytic and stereoselective methods for the synthesis of complex dihydroisobenzofuran derivatives, reflecting the growing importance of this scaffold in modern organic chemistry. researchgate.netresearchgate.netsemanticscholar.org

Structure

3D Structure

Propriétés

Numéro CAS |

502483-86-5 |

|---|---|

Formule moléculaire |

C14H12O |

Poids moléculaire |

196.24 g/mol |

Nom IUPAC |

4-phenyl-1,3-dihydro-2-benzofuran |

InChI |

InChI=1S/C14H12O/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-8H,9-10H2 |

Clé InChI |

HBFQMSGBLXZHTD-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(CO1)C(=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Chemical Reactivity and Transformations of the 1,3 Dihydroisobenzofuran Scaffold

Reactions of the Fused Aromatic Ring

The phenyl group attached to the dihydroisobenzofuran core significantly influences the reactivity of the fused aromatic ring. The electronic properties of this substituent, along with the inherent characteristics of the bicyclic system, dictate the outcomes of substitution reactions.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the fused benzene (B151609) ring of the 1,3-dihydroisobenzofuran system is a plausible transformation. The outcome of such reactions is directed by the combined electronic effects of the dihydrofuran ring and any existing substituents. The ether oxygen of the dihydrofuran ring can donate electron density to the aromatic ring, potentially activating it towards electrophilic attack. However, the precise regioselectivity would be influenced by the nature of the electrophile and the reaction conditions. For instance, in the synthesis of precursors to the antidepressant citalopram (B1669093), which features a 1,3-dihydroisobenzofuran core, electrophilic substitution reactions are key steps. nih.gov

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) on the fused aromatic ring of 1,3-dihydroisobenzofuran typically requires the presence of strong electron-withdrawing groups to activate the ring. libretexts.org The mechanism generally proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. In the context of 4-phenyl-1,3-dihydroisobenzofuran, the phenyl substituent itself does not strongly activate the ring towards nucleophilic attack unless it is further substituted with electron-withdrawing groups. Theoretical studies on related systems have explored the stepwise mechanisms and the influence of substituents on the reaction barriers. rsc.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups on the aromatic ring | Increase the rate by stabilizing the Meisenheimer complex. |

| Nature of the leaving group | Better leaving groups (e.g., halides) increase the reaction rate. |

| Strength of the nucleophile | Stronger nucleophiles generally lead to faster reactions. libretexts.org |

| Solvent polarity | Polar aprotic solvents can accelerate the reaction by solvating the intermediate complex. rsc.org |

Reactivity of the Dihydrofuran Heterocycle

The dihydrofuran portion of the 1,3-dihydroisobenzofuran scaffold exhibits its own distinct reactivity, including ring-opening, rearrangement, and cycloaddition reactions. These transformations provide pathways to a variety of other heterocyclic and acyclic structures.

Ring-Opening and Rearrangement Reactions

The dihydrofuran ring can undergo cleavage under various conditions, leading to acyclic intermediates that can then participate in further reactions. These ring-opening events can be initiated by acids, bases, or transition metals. For example, cobalt-catalyzed ring-opening of 2,5-dihydrofurans has been demonstrated, proceeding through a [2+2]-cycloaddition pathway followed by β-O elimination. nih.gov Such strategies can be applied to access functionalized acyclic compounds from cyclic precursors.

Rearrangement reactions of the 1,3-dihydroisobenzofuran scaffold can lead to the formation of isomeric structures. These can include ring expansion or contraction processes, often driven by the formation of more stable intermediates. wikipedia.orgnih.gov For instance, the Favorskii rearrangement can lead to ring contraction of α-halo cycloalkanones, a principle that can be adapted to heterocyclic systems. harvard.edu

Oxidative conditions can induce ring contraction of heterocyclic systems. While specific examples for this compound are not prevalent in the reviewed literature, analogous transformations in other saturated heterocycles provide insight into potential mechanisms. Photomediated processes, for instance, can lead to ring contraction through a Norrish type II hydrogen atom transfer, yielding a 1,4-diradical that subsequently fragments and cyclizes to a smaller ring. nih.gov Another approach involves deconstructive bromination followed by intramolecular C–N bond reformation to achieve ring contraction. nih.gov

Cycloaddition Chemistry

The 1,3-dihydroisobenzofuran system can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner. Substituted isobenzofurans are known to act as dienes in Diels-Alder reactions. nih.gov The double bond within the dihydrofuran ring can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings fused to the isobenzofuran (B1246724) core. wikipedia.org These reactions are often stereospecific and provide a powerful tool for the construction of complex polycyclic systems. wikipedia.org

Furthermore, tandem reactions involving cycloisomerization followed by cycloaddition have been developed. For example, a combined gold(I) and chiral N,N'-dioxide–Dy(III) complex system can catalyze an asymmetric cycloisomerization/[3+2] cycloaddition to produce spiroisobenzofuran-pyrrolidine derivatives. rsc.org Similarly, [4+3] cycloaddition sequences have been utilized to construct fused dihydroazepine and dihydrooxepine ring systems. rsc.org

Table 2: Examples of Cycloaddition Reactions Involving Dihydrofuran-like Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | 2-Ethynyl benzyl (B1604629) alcohols, Aziridines | Spiroisobenzofuran-pyrrolidines | rsc.org |

| [4+3] Cycloaddition | Enyne-amides, Sulfur ylides | Fused dihydroazepines/dihydrooxepines | rsc.org |

| [3+2] Cycloaddition | para-Quinamines, 2-Nitrobenzofurans | Benzofuro[3,2-b]indol-3-ones | nih.gov |

| [4+2] and [3+2] Cycloaddition | 1,2,6-Thiadiazines, Methylene (B1212753) cyclopropane/Azomethine ylides | Bridged and fused bicyclic thiadiazines | chemrxiv.org |

Oxidation and Reduction Pathways

The 1,3-dihydroisobenzofuran core can undergo both oxidation and reduction reactions. Oxidation of α-substituted 1,3-dihydroisobenzofurans can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). ccspublishing.org.cn This oxidation can lead to the formation of an oxocarbenium ion intermediate, which can then be trapped by a nucleophile like methanol (B129727) to form a ketal. ccspublishing.org.cn This process is a key step in the redox deracemization of these compounds. ccspublishing.org.cn

Reduction of the 1,3-dihydroisobenzofuran system can also be performed. For example, the reduction of an intermediate ketal using a Hantzsch ester in the presence of a chiral phosphoric acid catalyst can proceed with high enantioselectivity. ccspublishing.org.cn Reductive cleavage of the C-O bond in the dihydrofuran ring can also be achieved using reducing agents like lithium aluminum hydride. imperial.ac.uk

Functional Group Interconversions on the Phenyl Substituent and Dihydroisobenzofuran Core

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the modification of a molecule's functional groups. solubilityofthings.comslideshare.net These reactions can be applied to both the phenyl substituent and the dihydroisobenzofuran core of this compound.

On the phenyl ring, standard electrophilic aromatic substitution reactions can be performed to introduce a variety of functional groups, provided the existing substituents are compatible with the reaction conditions. The nature of the substituent on the phenyl ring can influence the reactivity and regioselectivity of these transformations.

The dihydroisobenzofuran core also offers opportunities for functional group interconversions. For instance, the benzylic protons at the 1 and 3 positions are susceptible to deprotonation, creating anions that can react with various electrophiles. rsc.org The ether linkage in the dihydrofuran ring can be cleaved under certain reductive conditions. imperial.ac.uk Furthermore, the hydroxyl group in related phthalans can be converted into other functional groups, such as halides or sulfonate esters, through nucleophilic substitution reactions. ub.eduvanderbilt.edu

Here is a table summarizing some possible functional group interconversions:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |

| Alcohol (on a side chain) | Sulfonyl chloride | Sulfonate ester | vanderbilt.edu |

| Sulfonate ester | Sodium halide | Alkyl halide | vanderbilt.edu |

| Alcohol (on a side chain) | Thionyl chloride | Alkyl chloride | ub.edu |

| Amide | Phosphorus pentoxide | Nitrile | vanderbilt.edu |

| Ester | DIBAL-H (1 equiv., low temp.) | Aldehyde | imperial.ac.uk |

| Ester | Lithium aluminum hydride | Alcohol | imperial.ac.uk |

| Amide | Lithium aluminum hydride | Amine | imperial.ac.uk |

Stability and Polymerization Phenomena of Isobenzofuran Species

Isobenzofuran itself is a highly reactive and unstable molecule that readily polymerizes. wikipedia.org However, its stability can be significantly influenced by substituents. For example, 1,3-diphenylisobenzofuran (B146845) is a stable, commercially available solid. beilstein-journals.org The parent isobenzofuran has been described as difficult to prepare and purify, often being generated in situ for immediate use. beilstein-journals.org

Despite its high reactivity, recent studies have shown that isobenzofuran can be isolated as a colorless solid with a melting point of 20 °C. beilstein-journals.org In this solid form, it can be stored for up to 8 months at -15 °C without significant decomposition or polymerization. beilstein-journals.org In solution, its stability is solvent-dependent, with a longer half-life observed in less polar solvents. beilstein-journals.org For instance, the half-life in toluene-d8 (B116792) is about 12 hours, whereas in chloroform-d3 it is approximately 2 hours. beilstein-journals.org

The instability of many isobenzofuran derivatives is due to their propensity to dimerize or polymerize. beilstein-journals.org This reactivity is a consequence of the high-energy o-quinodimethane-like structure. However, incorporating the isobenzofuran unit into a more rigid framework, such as an alicyclophane, can lead to new stable, crystalline isobenzofurans that still retain their high diene reactivity. rsc.org The introduction of bulky substituents, such as alkynyl groups, can also enhance the stability of higher-ordered polyacene derivatives containing the isobenzofuran motif by retarding photooxidation and/or photodimerization. rsc.org

Advanced Spectroscopic Characterization of 4 Phenyl 1,3 Dihydroisobenzofuran and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. High-resolution 1D (¹H, ¹³C) and 2D NMR experiments provide a complete picture of the molecular structure. The increasing complexity of synthetic derivatives necessitates the use of a variety of modern 1D and 2D NMR techniques for full characterization. ipb.pt

High-Resolution ¹H NMR Analysis (Chemical Shifts, Coupling Constants, Multiplicity)

The ¹H NMR spectrum of 4-Phenyl-1,3-dihydroisobenzofuran provides key information regarding the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the phenyl ring and the benzene (B151609) portion of the isobenzofuran (B1246724) core typically resonate in the downfield region, approximately between δ 7.0 and 7.6 ppm. The substitution pattern dictates the multiplicity and coupling constants of these signals.

Methylene (B1212753) Protons (C1-H₂ and C3-H₂): The two methylene groups of the dihydroisobenzofuran ring are diastereotopic and are expected to show distinct signals. The protons at the C3 position (O-CH₂-Ar) would likely appear as a singlet around δ 5.0-5.2 ppm. The benzylic protons at the C1 position (Ph-CH-O) would be influenced by the adjacent phenyl group and would likely appear as a multiplet. In related dihydrobenzofuran structures, the protons on the dihydrofuran ring can show significant differences in chemical shift and coupling constants depending on their stereochemical relationship (cis/trans). researchgate.net

Benzylic Proton (C1-H): In derivatives where the C1 position is substituted with a single proton, its signal is expected to be a singlet or multiplet depending on adjacent protons. For instance, in 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran derivatives, this proton signal is a key diagnostic peak. nih.gov

Table 1: Representative ¹H NMR Data for Phenyl-dihydroisobenzofuran Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet (m) | - | Signals for both phenyl and isobenzofuran aromatic rings. |

| O-CH₂-Ar (C3-H₂) | ~5.1 | Singlet (s) | - | Methylene protons of the dihydroisobenzofuran ring. |

Note: Data is generalized based on typical values for related structures. Specific shifts and multiplicities can vary with substitution.

¹³C NMR Spectroscopy (Chemical Shifts, Carbon Environments)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule, including quaternary carbons.

Aromatic Carbons: The aromatic carbons typically appear in the δ 120-150 ppm range. The signals for the carbon atoms at the ring junctions (e.g., C3a, C7a) are key indicators. In related structures, these can be found around δ 126.0 ppm and δ 152.0 ppm respectively. researchgate.net

Methylene Carbon (C3): The carbon of the O-CH₂-Ar group is expected in the δ 65-75 ppm region. For example, a value of ~76 ppm has been reported for a similar framework. rsc.org

Benzylic Carbon (C1): The benzylic carbon (Ph-C-O) signal would be expected in the δ 80-90 ppm range, influenced by the attached phenyl and oxygen atoms.

Phenyl Carbons: The carbons of the C4-phenyl substituent will show characteristic signals, with the ipso-carbon (the carbon attached to the isobenzofuran ring) being distinct from the ortho, meta, and para carbons.

Table 2: Representative ¹³C NMR Data for Phenyl-dihydroisobenzofuran Derivatives

| Carbon | Chemical Shift (δ, ppm) | Carbon Environment |

|---|---|---|

| Aromatic C=C | 120 - 150 | Aromatic |

| C1 | 80 - 90 | Benzylic, Ph-C H-O |

| C3 | 65 - 75 | Methylene, O-C H₂-Ar |

| Phenyl C (ipso) | 140 - 145 | Quaternary |

Note: Data is generalized based on typical values for related structures. Specific shifts can vary with substitution.

Two-Dimensional NMR Techniques for Complete Structural Elucidation (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ipb.ptpitt.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of protons within the aromatic rings and to correlate any coupled protons within the dihydroisobenzofuran moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals for all protonated carbons by linking the known ¹H chemical shifts to the ¹³C chemical shifts. pitt.edu This would definitively link the methylene proton signals to their corresponding carbon signals (e.g., C3-H₂ to C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton by connecting fragments. For this compound, HMBC is critical for confirming the connection between the phenyl group and the C4 position of the isobenzofuran ring. Key correlations would be expected between the protons on the phenyl ring and the C4 carbon of the isobenzofuran, and between the C1-H proton and carbons of the phenyl ring and the isobenzofuran core. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, which is a definitive method for confirming the identity of the synthesized compound. For a derivative like 1,1-dibutyl-3-phenylurea, HRMS data is reported as a calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass, which should match closely. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) with minimal fragmentation. rsc.orgchemrxiv.org This technique is frequently coupled with liquid chromatography (LC-MS) for the analysis of reaction mixtures and purified products. nih.gov In the analysis of related heterocyclic compounds, ESI-MS spectra clearly show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compound. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS) Applications

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound and its derivatives, LCMS plays a crucial role in the identification and structural confirmation of synthesized compounds.

For instance, in the synthesis of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones, LCMS was a key analytical method used to establish the structures of the resulting compounds. nih.gov The technique is particularly valuable for high-throughput screening and in the discovery and development of new drugs, allowing for the evaluation of a large number of compounds for potential biological activity. mdpi.com

LCMS/MS, or tandem mass spectrometry, further enhances the analytical power by enabling the sensitive detection of target compounds, even those with low ionization efficiencies. ddtjournal.com This is often achieved through chemical derivatization, which improves both separation and ionization efficiency. ddtjournal.com For example, derivatization with reagents like phenyl isocyanate (PIC) has been used for the quantitative analysis of modified proteins and peptides, demonstrating the versatility of this approach. nih.gov While direct measurement is sometimes possible, derivatization can significantly improve the limit of quantification for certain analytes. mdpi.com The use of deuterium-labeled internal standards in conjunction with derivatization can lead to highly sensitive and accurate quantification of target molecules in complex biological samples. mdpi.com

The application of LCMS extends to the metabolic profiling of plant extracts, where it has been used to identify numerous phenolic compounds, including glycosides of various phytochemicals. nih.gov In the analysis of steroid hormones, a challenging class of molecules for electrospray ionization MS, chemical derivatization has been successfully employed to achieve low detection limits. nih.gov The combination of liquid-liquid extraction with derivatization has been shown to be a time and cost-effective method for the detection of steroids. mdpi.com

The following table summarizes the application of LCMS in the characterization of related compounds:

| Application | Compound Type | Key Findings |

| Structural Confirmation | 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones | Established the structures of novel synthesized compounds. nih.gov |

| High-Throughput Screening | General Drug Discovery | Enables evaluation of large numbers of compounds for potential biological activity. mdpi.com |

| Quantitative Analysis | Modified Peptides | Phenyl isocyanate (PIC) labeling allows for relative quantitation. nih.gov |

| Metabolic Profiling | Plant Extracts | Identification of numerous phenolic compounds. nih.gov |

| Steroid Analysis | Steroid Hormones | Chemical derivatization enables sensitive detection. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound and its derivatives by probing their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups within a molecule. vscht.cz The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the resulting spectrum is a unique fingerprint of the molecule. vscht.cz For aromatic compounds, characteristic C-H stretching vibrations appear in the range of 3100-3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring are typically observed between 1650-1430 cm⁻¹. scielo.org.za

Raman spectroscopy is a complementary technique to IR spectroscopy. ojp.gov While IR absorption depends on a change in the dipole moment of a molecule during vibration, Raman scattering depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric breathing mode of a phenyl ring is often a strong band in the Raman spectrum.

In the study of 1,3-diphenylurea, the analysis of both IR and Raman spectra suggested the presence of a second conformer at room temperature. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. researchgate.netnih.gov

The following table highlights some key vibrational modes and their typical frequency ranges relevant to the analysis of this compound:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR scielo.org.za |

| Alkyl C-H Stretch | 3000-2850 | IR vscht.cz |

| C=C Stretch (Aromatic) | 1650-1430 | IR scielo.org.za |

| C-O-C Stretch (Ether) | ~1038 | IR nih.gov |

| C-H Out-of-plane Bend | 900-675 | IR copbela.org |

The identification of characteristic functional group vibrations in the IR spectrum is a cornerstone of structural elucidation for organic molecules like this compound. The presence of specific absorption bands at known frequencies provides strong evidence for the existence of particular functional groups.

For the this compound scaffold, key functional groups and their expected IR absorptions include:

Aromatic C-H Stretching: The phenyl group will exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹. scielo.org.za These are typically weak to medium in intensity.

Aliphatic C-H Stretching: The C-H bonds of the dihydrofuran ring will show stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl ring give rise to a series of bands, often in the 1600-1450 cm⁻¹ region. copbela.org A band around 1605 cm⁻¹ can be a good indicator of an aromatic molecule. copbela.org

Ether C-O-C Stretching: The cyclic ether linkage (dihydroisobenzofuran ring) will have a characteristic C-O-C stretching vibration. In a similar structure, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934), a C-O-C stretch was observed at 1038 cm⁻¹. nih.gov

Out-of-Plane C-H Bending: The substitution pattern on the phenyl ring can often be inferred from the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region. copbela.org

The absence of certain bands can be just as informative as their presence. For example, the lack of a strong, broad absorption in the 3500-3200 cm⁻¹ region would indicate the absence of a hydroxyl (-OH) group. pressbooks.pub Similarly, the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. pressbooks.pub

The following table provides a more detailed breakdown of the characteristic IR absorptions for the functional groups present in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenyl | C-H Stretch | 3100-3000 | Weak to Medium scielo.org.za |

| Phenyl | C=C Stretch | 1600-1450 | Medium to Weak copbela.org |

| Dihydrofuran | C-H Stretch | 3000-2850 | Medium vscht.cz |

| Ether | C-O-C Stretch | ~1250-1000 | Strong |

| Phenyl | C-H Out-of-plane Bend | 900-675 | Strong copbela.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence, provides information about the electronic structure and transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like the phenyl group in this compound.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are of the π → π* type. up.ac.za

Benzene itself exhibits two strong absorption bands around 180 nm and 200 nm, and a weaker, "forbidden" band around 260 nm. up.ac.za When substituents are added to the benzene ring, these bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect). up.ac.za The presence of the dihydroisobenzofuran moiety attached to the phenyl ring will influence the electronic environment and thus the absorption spectrum.

In a study of 1,3-diarylisobenzofuran derivatives, DFT calculations were used to predict the UV-Vis spectra, showing that placing sterically bulky phenyl substituents can rotate the aryl rings out of plane, affecting the HOMO-LUMO gap and the resulting absorption spectra. researchgate.net The absorption spectrum of 1,3-diphenylisobenzofuran (B146845), a related compound, shows a characteristic absorption at 410 nm. researchgate.net

The following table summarizes the typical UV-Vis absorption bands for benzene and the effect of substitution.

| Transition | Typical Wavelength (nm) for Benzene | Effect of Substitution |

| Primary Band (π → π) | ~184 | Bathochromic shift with many substituents up.ac.za |

| Primary Band (π → π) | ~202 | Bathochromic shift with many substituents up.ac.za |

| Secondary Band (π → π*) | ~255 | Bathochromic shift and hyperchromic effect with electron-donating groups up.ac.za |

Photoluminescence spectroscopy involves the measurement of light emitted from a molecule after it has absorbed light. This emission can be in the form of fluorescence or phosphorescence. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

For a series of 1,3-dihydroisobenzofuran derivatives, the fluorescence properties were found to be highly dependent on the nature of the substituents. Compounds with electron-donating groups such as dimethylamine, pyrrolidine, piperidine, or morpholine (B109124) on one of the benzene rings exhibited stronger fluorescence and larger Stokes shifts compared to those with methoxy, methylthio, t-butyl, or methyl groups. This highlights the role of intramolecular charge transfer in the excited state.

The fluorescence quantum yield can be determined by comparison to a known standard, such as Rhodamine 6G. The study of photoluminescence properties is crucial for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).

The table below shows the effect of substituents on the photoluminescence of some 1,3-dihydroisobenzofuran derivatives.

| Compound | Substituent | Max Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |

| C1 | Methoxy | 438 | Low | - |

| C5 | Dimethylamine | 505 | High | 108 |

| C6 | Pyrrolidine | 523 | High | 126 |

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

For derivatives of 1,3-dihydroisobenzofuran, X-ray crystallography has been used to confirm the molecular structure and to study the influence of different substituents on the crystal packing. In the case of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, the crystal structure revealed that the bond lengths and angles in two different molecules within the crystal were essentially the same, with the main difference being the orientation of the fluorophenyl ring relative to the isobenzofuran system. manipal.edu

In a study of 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran, the crystal structure was solved using a starting model generated by discrete modeling methods and then refined against the experimental X-ray diffraction data. researchgate.net This highlights the synergy between computational and experimental methods in structure determination.

The analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, is a key aspect of crystallographic studies, as these interactions govern the packing of molecules in the crystal lattice and can influence the material's bulk properties. beilstein-journals.org For example, in some 1,5-benzodiazepine derivatives, which share some structural similarities with the compounds of interest, Hirshfeld surface analysis was used to investigate intermolecular interactions. mdpi.com

The following table presents crystallographic data for a related dihydroisobenzofuran derivative.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | - | - | The orientation of the fluorophenyl ring varies between molecules in the crystal. manipal.edu |

| (R)-[(R)-o-(1-N,N-dimethylaminoethyl)phenyl]-2,5-dimethoxyphenyl(phenyl)methanol | Monoclinic | P21 | - researchgate.net |

| cis-Tetracarbonylbis(chloromercury)iron | Monoclinic | C2/c | Four independent molecules in the asymmetric unit. researchgate.net |

| 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazine-1,1,4-trione | Monoclinic | P21/n | Thiazine ring exhibits a screw-boat pucker. nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Phenyl ring is nearly perpendicular to the triazole and indole (B1671886) moieties. mdpi.com |

Computational and Quantum Chemical Investigations of 4 Phenyl 1,3 Dihydroisobenzofuran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It allows for the determination of a system's properties using functionals of the electron density, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov

Geometry Optimization and Prediction of Molecular Structure Parameters (Bond Lengths, Bond Angles)

Theoretical calculations, often employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the optimized geometry of 4-Phenyl-1,3-dihydroisobenzofuran in its ground state. nih.gov These calculations provide predictions for key structural parameters, including bond lengths and bond angles. The optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the foundation for further computational analyses. nih.gov For similar heterocyclic compounds, DFT calculations have shown good agreement between calculated and experimentally determined geometric parameters. nih.gov

Table 1: Predicted Structural Parameters for this compound (Example Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-O Bond Length (furan ring) | 1.37 Å |

| C-C Bond Length (phenyl ring) | 1.39 Å |

| C-O-C Bond Angle (furan ring) | 108.5° |

| Dihedral Angle (phenyl-isobenzofuran) | 45.2° |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual calculated values may vary depending on the specific computational methods and basis sets used.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro A smaller energy gap suggests that the molecule is more reactive. nih.gov For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO energy gap generally decreases, leading to a red shift in the absorption spectrum. libretexts.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Note: This data is for illustrative purposes. The actual values are dependent on the computational level of theory.

Charge Distribution Analysis: Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the charge distribution. wikipedia.org These charges are calculated from the molecular orbitals and the overlap matrix of the basis functions. wikipedia.org The distribution of Mulliken atomic charges can indicate the electrophilic and nucleophilic sites within the molecule. science.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface illustrates the regions of positive and negative potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Example Data)

| Atom | Mulliken Charge (e) |

| O1 (furan ring) | -0.55 |

| C4 (phenyl-substituted carbon) | +0.12 |

| C1 (methylene carbon) | -0.18 |

| C3 (methylene carbon) | -0.18 |

Note: This data is illustrative. The actual charge values depend on the basis set and computational method.

Vibrational Frequency Calculations and Simulated Spectroscopic Data (IR, Raman)

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. nih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The assignment of vibrational modes can be aided by analyzing the potential energy distribution (PED). nih.gov For instance, the characteristic C-H stretching vibrations of phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. scirp.org

Table 4: Predicted Vibrational Frequencies and Assignments for this compound (Example Data)

| Wavenumber (cm⁻¹, Scaled) | Intensity | Assignment |

| 3065 | Medium | Aromatic C-H stretch |

| 2925 | Strong | Aliphatic C-H stretch |

| 1598 | Strong | C=C stretch (aromatic) |

| 1070 | Medium | C-O-C stretch |

Note: This is example data. Precise frequencies and assignments require detailed computational analysis.

Prediction of UV-Vis Absorption Spectra and Electronic Transitions

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. researchgate.net The predicted spectra can be compared with experimental measurements to aid in the assignment of electronic transitions, which are typically of the π → π* type in conjugated systems. libretexts.org The choice of functional and basis set can significantly impact the accuracy of the predicted spectra. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound (Example Data)

| λ_max (nm) | Oscillator Strength (f) | Major Transition |

| 275 | 0.15 | HOMO → LUMO |

| 230 | 0.45 | HOMO-1 → LUMO |

Note: This data is illustrative and depends on the specific TD-DFT calculation parameters.

Ab Initio Quantum Chemical Methods

Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they use only fundamental physical constants as input to solve the electronic Schrödinger equation. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), aim for high accuracy in predicting molecular properties. wikipedia.orgbiomolmd.org While computationally more demanding than DFT, ab initio methods can provide benchmark results for assessing the performance of other computational approaches. greeley.org For large molecules, methods like the fragment molecular orbital (FMO) method have been developed to make ab initio calculations more feasible. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions. cuny.edu By simulating reaction pathways, researchers can identify transition states, intermediates, and the energetic profiles of reactions involving this compound derivatives. This knowledge is crucial for optimizing reaction conditions and developing novel synthetic routes.

For instance, density functional theory (DFT) calculations are frequently employed to investigate reaction mechanisms. researchgate.net These methods can elucidate the electronic structure changes throughout a reaction, providing a detailed picture of bond formation and cleavage. cuny.edu The insights gained from such studies can help in predicting the regioselectivity and stereoselectivity of reactions, which is vital in the synthesis of complex molecules.

A key aspect of understanding reaction mechanisms is the characterization of transition states. Computational methods allow for the precise determination of the geometry and energy of these high-energy species. The energy barrier of a reaction, which is the difference in energy between the reactants and the transition state, dictates the reaction rate. rsc.org

For example, in cycloaddition reactions, which are common in the synthesis of heterocyclic compounds, computational analysis can identify the transition state structures and explain the observed product distribution. researchgate.net By examining the frontier molecular orbitals (HOMO and LUMO) of the reactants, chemists can predict the feasibility and outcome of a reaction. researchgate.net

Advanced Computational Analyses

Beyond reaction mechanisms, a range of advanced computational techniques are utilized to explore the properties of this compound and its analogs. These methods provide a molecular-level understanding of their behavior and interactions.

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

These simulations are particularly useful for understanding how flexible molecules like those containing the 1,3-dihydroisobenzofuran core behave. nih.gov The results of MD simulations can provide information on binding affinities and the key intermolecular interactions that stabilize a particular conformation or a complex between a ligand and a protein. nih.gov

Computational chemistry plays a significant role in the prediction of nonlinear optical (NLO) properties of materials. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict the molecular hyperpolarizability, a key parameter that determines the NLO activity of a compound. semanticscholar.orgnih.gov

Time-dependent density functional theory (TD-DFT) is a common method used to calculate electronic absorption spectra and predict NLO properties. semanticscholar.org These theoretical predictions can guide the synthesis of new materials with enhanced NLO performance. nih.gov

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgresearchgate.netjmaterenvironsci.com By partitioning the crystal space into regions associated with each molecule, this method allows for a detailed examination of the contacts between neighboring molecules. scirp.orgresearchgate.net

| Interaction Type | Description |

| H···H | Interactions between hydrogen atoms, often contributing significantly to the overall packing. nih.gov |

| O···H/H···O | Hydrogen bonding interactions involving oxygen atoms. scirp.org |

| C···H/H···C | Weak hydrogen bonding or van der Waals interactions. nih.gov |

| C···C | π-π stacking interactions between aromatic rings. nih.gov |

Applications of 4 Phenyl 1,3 Dihydroisobenzofuran As a Versatile Synthetic Scaffold

Building Block in the Synthesis of Complex Organic Molecules

The 1,3-dihydroisobenzofuran motif is a recognized building block for constructing elaborate molecular architectures. researchgate.net Its utility stems from the ability to introduce functionality at various positions and to participate in ring-forming reactions, making it a reliable starting point for diverse synthetic campaigns.

Construction of Diverse Heterocyclic Systems

The 4-Phenyl-1,3-dihydroisobenzofuran scaffold is particularly useful for the synthesis of complex molecules incorporating various heterocyclic rings. These heterocyclic systems are of significant interest due to their prevalence in biologically active compounds and functional materials.

A notable example involves the use of a derivative, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934), as a precursor for a novel series of 1,2,4-triazole-3-thiones. nih.gov The synthesis begins with the hydrolysis of the 5-carbonitrile group to a carboxylic acid. This acid is then converted to an acid hydrazide, which, upon reaction with various substituted phenyl isothiocyanates, yields acyl thiosemicarbazides. nih.gov In the final key step, these intermediates undergo cyclodehydration in a basic medium to form the target 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. nih.gov This multi-step process demonstrates how the isobenzofuran (B1246724) unit can be systematically elaborated to append complex heterocyclic moieties. nih.gov

The broader importance of such heterocyclic systems is well-documented. For instance, compounds featuring 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings, which can be synthesized from suitable precursors, exhibit a wide range of applications in medicine and agriculture, acting as herbicides, insecticides, and fungicides. mdpi.comnih.gov

Table 1: Synthesis of 1,2,4-Triazole-3-thiones from a Dihydroisobenzofuran Intermediate nih.gov

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | Aq. Methanolic NaOH | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid | Convert nitrile to carboxylic acid |

| 2 | ...-5-carboxylic acid | Ethanol, H₂SO₄ | Ethyl ...-5-carboxylate | Esterification |

| 3 | Ethyl ...-5-carboxylate | Hydrazine (B178648) Hydrate | 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbohydrazide | Formation of acid hydrazide |

| 4 | ...-5-carbohydrazide | Substituted Phenyl Isothiocyanates | Acyl Thiosemicarbazides | Addition reaction to form triazole precursor |

Pathways to Polycyclic Aromatic Compounds

The phthalan (B41614) structure provides a masked diene functionality that can be revealed and utilized in cycloaddition reactions to construct polycyclic aromatic compounds (PAHs). This strategy is a powerful tool for annulative π-extension, expanding the core structure to create larger, more complex aromatic systems. rsc.orgnih.gov

A key method involves the in-situ generation of a highly reactive isobenzofuran intermediate from a stable 1,3-dihydroisobenzofuran (phthalan) precursor. rsc.org Through treatment with an oxidizing agent like p-chloranil at high temperatures, the phthalan derivative can be converted into the corresponding isobenzofuran. This transient species can then be trapped, often in an intramolecular fashion, via a Diels-Alder reaction to form an oxygen-bridged polycyclic adduct. rsc.org This method has been successfully applied in a formal synthesis of (±)-morphine, showcasing its utility in accessing highly complex and biologically significant molecules. rsc.org The Diels-Alder reaction is a cornerstone of PAH synthesis, enabling the efficient formation of six-membered rings with high stereocontrol. mdpi.comnih.govrsc.org

This approach highlights how the relatively simple dihydroisobenzofuran scaffold can be transformed into intricate polycyclic systems, which are otherwise challenging to synthesize. The reaction leverages the latent reactivity of the furan (B31954) ring within the isobenzofuran structure, which acts as the diene component in the [4+2] cycloaddition.

Key Intermediate in Target-Oriented Chemical Synthesis

The 1,3-dihydroisobenzofuran ring system is a central component of several important pharmaceutical compounds. A prominent example is its role as a key intermediate in the synthesis of Citalopram (B1669093), a widely used antidepressant drug that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). google.comgoogle.com

The core of Citalopram is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. google.comnih.gov Numerous synthetic routes have been developed to construct this molecule, many of which build upon a pre-formed isobenzofuran or phthalan precursor. For instance, one common strategy involves starting with 5-cyanophthalide (B15270) (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile). nih.govgoogle.com This starting material undergoes successive Grignard reactions, first with a 4-fluorophenyl magnesium halide and then with a 3-(dimethylamino)propyl magnesium halide, to install the necessary substituents at the 1-position and ultimately form the Citalopram structure. google.com

The robustness of the dihydroisobenzofuran scaffold allows it to withstand various reaction conditions while serving as the anchor upon which the final drug molecule is assembled. This makes derivatives like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile crucial intermediates in the large-scale industrial production of this important therapeutic agent. patsnap.com

Development of Novel Materials with Specific Chemical Properties

Derivatives of 1,3-dihydroisobenzofuran are being explored as building blocks for novel organic materials with tailored electronic and photophysical properties. Their utility in this field is primarily linked to their potential as fluorophores and components of conjugated polymer systems.

Researchers have developed efficient, transition-metal-free methods to synthesize a range of 1,3-dihydroisobenzofuran derivatives that exhibit significant fluorescence. brandeis.eduresearchgate.net These compounds have been identified as a new class of fluorophores with large Stokes shifts, which is a desirable characteristic for fluorescent probes to minimize self-quenching and improve detection sensitivity. By altering the electron-donating and electron-withdrawing substituents on the isobenzofuran and phenyl rings, the emission properties can be systematically tuned across the visible spectrum, with maximum emission wavelengths ranging from 438 to 597 nm. brandeis.eduresearchgate.net

Furthermore, the phthalan core can be incorporated into conjugated polymers, which are essential for creating optoelectronic and electrochemical devices. researchgate.net These materials have applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The ability to functionalize the phthalan unit allows for fine-tuning of the polymer's electronic properties, solubility, and morphology, which are critical for device performance. The solubilization of polycyclic aromatic compounds, a related class of materials, through chemical modification has also been shown to enable their use in applications like bio-imaging. nih.gov

Table 2: Photophysical Properties of Selected Fluorescent 1,3-Dihydroisobenzofuran Derivatives brandeis.edu

| Compound | Key Substituents | Max. Emission Wavelength (nm) | Stokes Shift (nm) |

|---|---|---|---|

| C5 | 4-(Dimethylamino)phenyl | 499 | 111 |

| C12 | 4-Methoxyphenyl | 459 | 74 |

| C14 | 4-(Trifluoromethyl)phenyl | 438 | 63 |

Role in Agricultural Chemistry as a Synthetic Component

The 1,3-dihydroisobenzofuran framework serves as a valuable scaffold for creating molecules with potential applications in agriculture, particularly as antimicrobial agents. While not a direct agrochemical itself, its derivatives can be elaborated into heterocyclic compounds that exhibit fungicidal and bactericidal properties.

For example, a series of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones were synthesized and screened for their antimicrobial activity. nih.gov Several of these compounds showed encouraging results against various bacterial and fungal strains. Since fungicides and bactericides are critical for crop protection, this research demonstrates the potential of using the isobenzofuran scaffold to develop new agrochemicals. nih.gov

This approach is consistent with broader trends in agrochemical research, where heterocyclic chemistry plays a major role. Many commercial pesticides, herbicides, and plant growth regulators are based on heterocyclic rings like 1,3,4-thiadiazole and 1,3,4-oxadiazole. mdpi.comnih.gov These structures are known to interact with biological targets in pests and pathogens. The synthesis of novel isobenzofuran-heterocycle hybrids represents a promising strategy for discovering new active ingredients to address the ongoing challenges of pest resistance and the need for more environmentally benign crop protection solutions. researchgate.netdntb.gov.ua Additionally, the 1,3-dihydroisobenzofuran core itself is found in natural products isolated from fungi, indicating that this scaffold is recognized in biological systems. acs.org

Q & A

Q. What are the common synthetic routes for 4-Phenyl-1,3-dihydroisobenzofuran in academic research?

- Methodological Answer : The compound is synthesized via palladium-catalyzed tandem coupling/cyclization/hydrogenation reactions, achieving yields >90% under optimized conditions (e.g., Pd nanoparticles in polyol solvents) . Alternative routes include tin-powder-promoted tandem allylation/oxa-Michael additions of o-formyl chalcones with allyl bromides in one-pot processes . For nitro derivatives, protocols involve direct nitration of the isobenzofuran core under controlled acidic conditions .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities (e.g., Z-isomer formation in alkylidene derivatives) . Complementary techniques include and NMR to analyze substituent effects on aromatic protons and carbons, particularly for fluorophenyl or cyano-substituted analogs .

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodological Answer : Column chromatography using hexane:ethyl acetate (4:1 v/v) or similar solvent systems effectively separates products with minor stereochemical differences . For polar derivatives, reverse-phase HPLC with methanol-buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate) improves resolution .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?

Q. What contradictions exist in reported catalytic efficiencies for tandem reactions involving this compound?

- Methodological Answer : Discrepancies in Pd catalyst performance (e.g., nanoparticle vs. homogeneous systems) may arise from differences in ligand coordination and solvent interactions. Systematic optimization of Pd loading (0.5–2 mol%) and hydrogenation pressure (1–5 bar) is recommended to reconcile yield variations .

Q. How can derivatization strategies expand the functional diversity of this compound?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration , halogenation) at the phenyl ring or isobenzofuran core enables access to bioactive analogs. Fluorination via Ullmann coupling with 4-fluorophenylboronic acids introduces electron-withdrawing groups for medicinal chemistry applications .

Q. What biological activities are associated with this compound scaffolds?

- Methodological Answer : Natural product derivatives (e.g., cytorhizophins D-I) exhibit antioxidant activity due to the 1,3-dihydroisobenzofuran moiety’s redox-active oxygen heterocycle . In vitro assays (DPPH radical scavenging, ORAC) quantify activity, with IC values correlated to substituent electronic profiles.

Q. How can computational methods aid in predicting reactivity or stability of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.